molecular formula C15H13N3O2S3 B2458513 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide CAS No. 893973-60-9

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2458513
CAS No.: 893973-60-9
M. Wt: 363.47
InChI Key: RPOMAWXRILNXGJ-UHFFFAOYSA-N
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Description

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound that features a unique combination of imidazo[2,1-b]thiazole and thiophene sulfonamide moieties

Properties

IUPAC Name

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S3/c19-23(20,14-5-2-7-21-14)17-12-4-1-3-11(9-12)13-10-18-6-8-22-15(18)16-13/h1-5,7,9-10,17H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOMAWXRILNXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the sulfonamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified sulfonamide derivatives.

    Substitution: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide exhibit notable anticancer properties. The imidazo[2,1-b]thiazole moiety is associated with various therapeutic effects, particularly in targeting cancer cells.

  • Mechanism of Action : The compound has shown moderate ability to suppress the growth of kidney cancer cells and has been evaluated against prostate cancer, colon cancer, and leukemia cell lines. Its mechanism likely involves apoptosis induction through the mitochondrial pathway, as suggested by studies on related compounds that bind to Bcl-2 family proteins .
Cancer Type IC50 (µM) Effectiveness
Kidney Cancer<10Moderate suppression
Prostate Cancer>10Weaker effect
Colon Cancer>10Weaker effect
Leukemia>10Weaker effect

Antimicrobial Properties

The compound exhibits promising antibacterial and antifungal activities. The presence of the thiophene sulfonamide moiety enhances these effects by facilitating interactions with microbial targets.

  • Biochemical Pathways : Similar compounds have been shown to disrupt bacterial cell wall synthesis and inhibit essential enzymes in microbial metabolism .

Targeting Receptors

This compound has been identified as a potential ligand for the 5-HT6 receptor, which is implicated in various neurological disorders including anxiety and depression. This suggests its utility in treating conditions related to serotonin dysregulation .

Catalytic Properties

The spatial structure of the imidazo[2,1-b]thiazoles provides opportunities for catalytic applications in asymmetric synthesis. This can lead to the development of novel synthetic pathways for complex organic molecules .

Study on Anticancer Activity

A study published in PubMed highlighted that derivatives containing the 3-phenylthiophene-2-sulfonamide core exhibited sub-micromolar binding affinities to Mcl-1 and Bcl-2 proteins. These findings support the potential use of such compounds as effective apoptosis inducers in cancer therapy .

Antimicrobial Activity Assessment

Research conducted on similar imidazo[2,1-b]thiazole derivatives demonstrated significant antibacterial activity against various strains of bacteria and fungi. The results indicated that modifications to the thiophene sulfonamide moiety could enhance antimicrobial efficacy .

Mechanism of Action

The mechanism of action of N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or nucleic acids that are crucial for the biological activity of the compound.

    Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
  • N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Uniqueness

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide is unique due to the presence of the thiophene sulfonamide group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates an imidazo[2,1-b]thiazole moiety, which has been associated with various therapeutic effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Characteristics

The compound features a complex structure that includes:

  • Imidazo[2,1-b]thiazole ring : Known for its biological reactivity.
  • Phenyl group : Contributes to lipophilicity and potential receptor interactions.
  • Thiophene sulfonamide group : Enhances biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities:

Antimicrobial Activity

Studies have shown that derivatives containing imidazo[2,1-b]thiazole exhibit promising antibacterial and antifungal properties. The presence of the thiophene sulfonamide moiety is believed to enhance these effects by facilitating interactions with microbial targets.

Anticancer Properties

Compounds with similar structures have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance:

  • Binding Affinities : Some derivatives show sub-micromolar binding affinities to anti-apoptotic proteins like Mcl-1 and Bcl-2, indicating their potential as apoptosis inducers in tumor cells .
  • Cytotoxicity : Compounds have shown IC50 values less than 10 μM against various cancer cell lines, suggesting significant cytotoxic activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. Key observations include:

  • The imidazo[2,1-b]thiazole ring is critical for cytotoxic activity.
  • Substituents on the phenyl ring can modulate activity; electron-donating groups enhance potency.
Compound NameStructural FeaturesBiological Activity
Similar Compound AImidazo[2,1-b]thiazole + methoxy substitutionAntimicrobial
Similar Compound BFused triazolo-pyrimidine structureAnticancer
Similar Compound CChlorinated pyrimidineAnticancer

Case Studies

  • Apoptosis Induction : In vitro studies demonstrated that compounds with a thiophene sulfonamide core induced apoptosis via mitochondrial pathways in HL-60 cells .
  • Receptor Binding Studies : Research indicated that certain derivatives exhibited high affinity for the 5-HT6 receptor, suggesting potential applications in treating disorders related to serotonin signaling .

Q & A

Q. What are the established synthetic routes for N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide and its derivatives?

The compound can be synthesized via multi-step protocols involving Heck coupling, sulfonation, and demethylation. For example:

  • Intermediate synthesis: React 3-iodothioanisole with a phenylimidazothiazole precursor under Heck conditions to form a sulfide intermediate, followed by oxidation with oxone to yield the sulfone derivative .
  • Final sulfonamide formation: React phenolic intermediates with sulfonyl chlorides in anhydrous DMF with triethylamine, followed by purification via flash column chromatography (hexane:ethyl acetate gradients) . Key characterization techniques include 1H^1H/13C^{13}C NMR, LC-MS, and HPLC for purity validation .

Q. Which structural characterization techniques are critical for confirming the identity of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are used to verify aromatic protons, sulfonamide linkages, and imidazothiazole ring integrity. For example, methylsulfonate protons appear as singlets near δ 3.06 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., LC-MS [M+1]+ peaks at 371.18 for methanesulfonate derivatives) .
  • HPLC : Ensures >95% purity, critical for biological assays .

Q. What primary biological targets have been identified for this compound class?

  • Sirtuin 1 (SIRT1) : Analogues like SRT1720 activate SIRT1, promoting mitochondrial biogenesis via deacetylation of PGC-1α .
  • Urease : Imidazothiazole derivatives exhibit anti-urease activity, measured via enzyme inhibition assays (IC50_{50} values) .
  • Endoplasmic Reticulum (ER) Stress Pathways : Related compounds induce apoptosis in glioblastoma via ER stress markers (e.g., CHOP, GRP78) .

Advanced Research Questions

Q. How does this compound modulate mitochondrial biogenesis, and what experimental approaches validate this mechanism?

  • Mechanism : Activation of SIRT1 deacetylates PGC-1α, enhancing mitochondrial DNA replication and upregulating electron transport chain proteins (NDUFB8, ATP synthase) .
  • Validation Methods :
  • siRNA knockdown of SIRT1/PGC-1α to confirm dependency.
  • Mitochondrial respiration assays (e.g., oxygen consumption rate [QO2] with FCCP uncouplers) .
  • ATP quantification via luminescence assays .

Q. How can contradictory data on compound efficacy across cell lines be resolved?

  • Approaches :
  • Standardize assay conditions (e.g., oxidant injury models using TBHP for consistent mitochondrial stress) .
  • Use orthogonal assays (e.g., compare ATP levels with ND6 mtDNA copy number via qPCR) .
  • Validate cell line-specific SIRT1 expression via Western blot .

Q. What structure-activity relationship (SAR) strategies optimize anti-urease activity in derivatives?

  • Key Modifications :
  • Sulfonate Chain Length : Longer chains (e.g., propane-1-sulfonate) reduce activity, while methanesulfonate (IC50_{50} 18.4 µM) shows optimal inhibition .
  • Substituent Positioning : Electron-withdrawing groups on the phenyl ring enhance urease binding affinity .
    • Assays : Enzyme inhibition kinetics (Lineweaver-Burk plots) and molecular docking against Helicobacter pylori urease .

Q. What methodologies assess in vivo pharmacokinetics and blood-brain barrier (BBB) penetration?

  • Pharmacokinetic Studies :
  • Plasma half-life determination via LC-MS/MS in rodent models .
  • Tissue distribution profiling (e.g., liver, kidney, brain) .
    • BBB Penetration :
  • Brain-to-plasma ratio calculations post-administration .
  • In vitro BBB models (e.g., co-cultures of endothelial cells and astrocytes) .

Q. How can off-target effects against related enzymes (e.g., SIRT2/3) be minimized?

  • Selectivity Assays :
  • Compare IC50_{50} values across sirtuin isoforms using fluorogenic substrates (e.g., SIRT1 vs. SIRT2/3) .
  • Co-treatment with selective inhibitors (e.g., EX-527 for SIRT1) to confirm target specificity .

Q. What experimental approaches link ER stress induction to apoptosis in cancer models?

  • Markers : Immunoblotting for GRP78, CHOP, and caspase-4 cleavage .
  • Functional Assays :
  • CRISPR knockout of ER stress sensors (e.g., IRE1α) to assess apoptosis dependency .
  • Calcium flux measurements using Fura-2 AM .

Q. How can computational modeling predict binding modes to SIRT1 or urease?

  • Docking Studies : Use AutoDock Vina to simulate compound binding to SIRT1 (PDB: 4I5I) or urease (PDB: 4UBP) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in GROMACS .

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